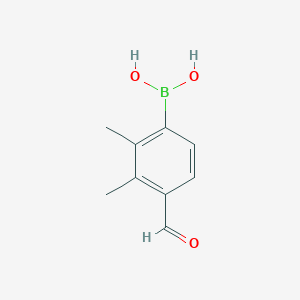

(4-Formyl-2,3-dimethylphenyl)boronic acid

Descripción general

Descripción

(4-Formyl-2,3-dimethylphenyl)boronic acid, also known as FDBA, is a chemical compound with the molecular formula C9H11BO3. It is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients .

Synthesis Analysis

The synthesis of 4-formylyphenylboronic acid was reported by the group of Heinrich Nöth in 1990 . The acetalization of the aldehyde group was carried out by standard methods . The formation of the Grignard compound with magnesium requires 1,2-dibromoethane and activation with ultrasound . Reaction with tri-n-butyl borate leads to the protected aryl boronic ester which gives after acidic work-up the target product in 78% yield .Molecular Structure Analysis

The molecular weight of (4-Formyl-2,3-dimethylphenyl)boronic acid is 177.99 g/mol. The average mass is 177.993 Da and the monoisotopic mass is 178.080124 Da .Chemical Reactions Analysis

(4-Formyl-2,3-dimethylphenyl)boronic acid is a versatile synthetic building block and finds industrial application as a stabilizer and inhibitor for enzymes . It is also used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

(4-Formyl-2,3-dimethylphenyl)boronic acid is obtained as an odorless, whitish powder, which dissolves little in cold but better in hot water . The compound is quite stable and readily forms dimers and cyclic trimeric anhydrides .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

This compound is used as a reagent in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Conformational Studies

The compound has been studied for its conformational properties. Geometry optimization was performed for the possible conformations of 4-formylphenylboronic acid using the DFT/B3LYP method with the 6-311++G(d,p) basis set .

Vibrational and Electronic Studies

Vibrational and electronic studies of the compound have been conducted using FT-IR (4000–400 cm –1 ), dispersive Raman (4000–40 cm –1) spectroscopy and theoretical DFT/B3LYP/6-311++G (d,p) calculations .

Molecular Docking Studies

Molecular docking studies of the compound have been performed with anti-apoptotic proteins . This could potentially have implications in the field of drug discovery and development.

Inhibitor of Serine Proteases

In medicine, phenyl boronic acids are used as inhibitors of serine protease and kinase enzymes which increase the growth, progression and metastasis of tumor cells .

Boron Neutron Capture Therapy

The boron compounds are also used in boron neutron capture therapy of tumors . This is a non-invasive therapeutic technique for treating malignant brain tumors.

Synthesis of Active Compounds

Formylphenylboronic acids are important intermediates in the synthesis of active compounds in pharmaceutical industries and are highly effective and important for enzyme stabilizers, inhibitors and bactericides .

Chemosignaling Behavior Study

The compound has been used to study the effects of boronic acid on fluoride-selective chemosignaling behavior of merocyanine dye .

Safety and Hazards

Direcciones Futuras

The Suzuki–Miyaura coupling reaction, in which (4-Formyl-2,3-dimethylphenyl)boronic acid is used, is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .

Mecanismo De Acción

Target of Action

The primary target of (4-Formyl-2,3-dimethylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

(4-Formyl-2,3-dimethylphenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by (4-Formyl-2,3-dimethylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that the compound is used in the suzuki–miyaura cross-coupling reaction, which is a mild and functional group tolerant reaction . This suggests that the compound may have good bioavailability due to its stability and reactivity in this reaction.

Result of Action

The result of the action of (4-Formyl-2,3-dimethylphenyl)boronic acid is the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, suggesting that the compound plays a crucial role in the synthesis of complex organic molecules .

Action Environment

The action of (4-Formyl-2,3-dimethylphenyl)boronic acid is influenced by environmental factors such as the presence of a palladium catalyst and the pH of the reaction environment . The compound is used in the Suzuki–Miyaura cross-coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This suggests that the compound is stable and effective in a variety of reaction environments.

Propiedades

IUPAC Name |

(4-formyl-2,3-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c1-6-7(2)9(10(12)13)4-3-8(6)5-11/h3-5,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKSRDYVNJKHOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C=O)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Formyl-2,3-dimethylphenyl)boronic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-8-chloroimidazo[1,2-A]pyridine](/img/structure/B1343835.png)

![Furo[2,3-c]pyridin-5-ylmethanol](/img/structure/B1343845.png)